molecular formula C20H25N3O3 B1452255 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid CAS No. 312694-02-3

6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid

Cat. No.: B1452255
CAS No.: 312694-02-3
M. Wt: 355.4 g/mol
InChI Key: RKSDFQDWVOJLAU-UHFFFAOYSA-N
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Description

6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid is a synthetic organic compound with the molecular formula C20H25N3O3 It is characterized by the presence of a pyridylazo group attached to a phenoxy hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid typically involves a multi-step process. One common method starts with the preparation of the pyridylazo intermediate, which is then coupled with a phenoxy hexanoic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reaction. The final product is purified through recrystallization or chromatography to achieve high purity levels .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives.

    Substitution: Hydroxylated products.

Scientific Research Applications

6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid involves its interaction with specific molecular targets. The pyridylazo group can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins, affecting signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-Propyl-4-(4-pyridylazo)phenoxy]butanoic Acid
  • 6-[2-Propyl-4-(4-pyridylazo)phenoxy]pentanoic Acid
  • 6-[2-Propyl-4-(4-pyridylazo)phenoxy]heptanoic Acid

Uniqueness

6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid is unique due to its specific chain length and the presence of the pyridylazo group, which imparts distinct chemical and biological properties. Compared to its analogs with different chain lengths, this compound may exhibit different binding affinities and reactivity, making it valuable for specific applications .

Properties

IUPAC Name

6-[2-propyl-4-(pyridin-4-yldiazenyl)phenoxy]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-2-6-16-15-18(23-22-17-10-12-21-13-11-17)8-9-19(16)26-14-5-3-4-7-20(24)25/h8-13,15H,2-7,14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSDFQDWVOJLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)N=NC2=CC=NC=C2)OCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312694-02-3
Record name 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the thermal behavior of 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic acid?

A1: this compound exhibits interesting thermal behavior characterized by two thermally reversible transitions. When heated, this compound undergoes structural changes at 17°C and 172°C. These transitions are reversible upon cooling, indicating a dynamic interplay of intermolecular forces within the crystal structure [].

Q2: What role do hydrogen bonds play in the structural transformations of this compound?

A2: Research suggests that C-H···O hydrogen bonds play a crucial role in the thermally induced structural transformations observed in this compound crystals []. These weak interactions contribute to the overall stability of the crystal lattice and their dynamic nature likely underpins the observed reversible transitions at different temperatures. Further investigation into the specific hydrogen bonding patterns and their influence on the structural changes could provide valuable insights into the design of materials with tailored thermal properties.

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